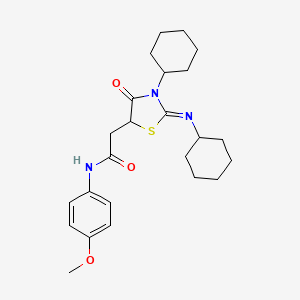
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea, also known as HMPU, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. HMPU is a urea derivative that has been synthesized and studied for its potential use in various fields, including medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
Hydrolysis and Chemical Stability
Studies on the hydrolysis of phenylurea derivatives, including variations in substituents, provide insights into the chemical stability and reactivity of such compounds in different environments. This understanding is crucial for designing drugs with optimal pharmacokinetic properties and for environmental assessments of herbicides and pesticides based on urea derivatives (Giffney & O'Connor, 1976).
Metabolic Pathways
Research on the metabolic pathways of related compounds, such as metoprolol, highlights the importance of understanding how these compounds are processed in biological systems. This knowledge aids in the development of safer and more effective therapeutic agents by predicting metabolites that could contribute to efficacy or toxicity (Shetty & Nelson, 1988).
Crystal Structure and Molecular Interaction
The crystal structure analysis of phenylurea herbicides, such as metobromuron, sheds light on the molecular interactions that govern their behavior in solid-state forms. This information is essential for the formulation of agrochemicals and pharmaceuticals, influencing solubility, stability, and bioavailability (Kang et al., 2015).
Catalysis and Synthetic Applications
Research into the catalytic applications of compounds in the synthesis of esters and other organic molecules underscores the versatility of phenylurea derivatives in organic synthesis. Such studies contribute to the development of new synthetic routes and the optimization of reaction conditions for producing valuable chemical products (Núñez Magro et al., 2010).
Environmental Degradation
Investigations into the environmental degradation of phenylurea herbicides, such as isoproturon, offer insights into the fate of these compounds in the environment. Understanding the factors that affect their persistence and breakdown can inform the design of compounds with reduced environmental impact and improved safety profiles (Alletto et al., 2006).
Propriétés
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(16,9-17-2)8-13-11(15)14-10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOXAEWPFSBKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


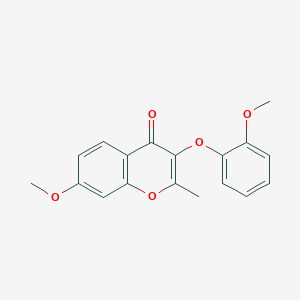
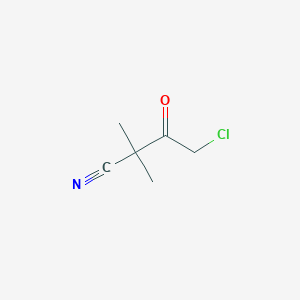
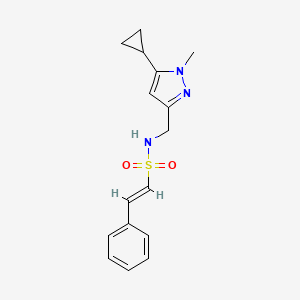
![(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2615489.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B2615493.png)

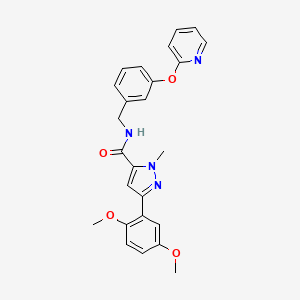
![1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2615497.png)
![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2615498.png)
